molecular formula C20H16O2 B14396805 5,12-Dimethoxynaphtho[2,3-a]azulene CAS No. 89398-67-4

5,12-Dimethoxynaphtho[2,3-a]azulene

Cat. No.: B14396805
CAS No.: 89398-67-4
M. Wt: 288.3 g/mol
InChI Key: QQQATLYFXLHUAA-UHFFFAOYSA-N
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Description

5,12-Dimethoxynaphtho[2,3-a]azulene is a complex polycyclic aromatic compound of significant interest in advanced materials and medicinal chemistry research. This molecule features a naphthoazulene core, a structural motif that combines properties of both naphthalene and azulene. The specific positioning of methoxy groups at the 5 and 12 positions is designed to fine-tune the compound's electronic characteristics, potentially enhancing its photophysical properties and solubility for application-specific development. Azulene and its derivatives are extensively investigated for their unique biological activities, which include notable anti-inflammatory properties through mechanisms such as the inhibition of the cyclooxygenase-2 (COX-2) enzyme and regulation of cytokine secretion in macrophages . Furthermore, the azulene scaffold is a promising candidate in photodynamic therapy and as a photosensitizer due to its ability to generate reactive oxygen species (ROS) upon light activation . Researchers are also exploring azulene derivatives for potential antiviral and antimicrobial applications . The naphtho[2,3-a]azulene structure indicates a promising direction for scaffold hopping in drug discovery. This product is intended for research purposes only.

Properties

CAS No.

89398-67-4

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

11,18-dimethoxytetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene

InChI

InChI=1S/C20H16O2/c1-21-19-15-10-6-7-11-16(15)20(22-2)18-14-9-5-3-4-8-13(14)12-17(18)19/h3-12H,1-2H3

InChI Key

QQQATLYFXLHUAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=C4C=CC=CC=C4C=C31)OC

Origin of Product

United States

Preparation Methods

Ziegler-Hafner Cyclization with Methoxy-Substituted Intermediates

The Ziegler-Hafner method remains a cornerstone for azulene synthesis, leveraging cyclohepta[b]furan-2-one intermediates. As demonstrated in the preparation of 2-aminoazulenes, this approach can be adapted for methoxy-substituted systems:

  • Starting Material Design :

    • Tropolone derivatives pre-functionalized with methoxy groups at positions corresponding to the target naphthoazulene are synthesized. For example, 5-methoxytropolone undergoes condensation with malononitrile in the presence of tert-butylamine to yield 2-amino-5-methoxyazulene precursors.
    • Decarboxylation of intermediates like 2-acetoxy-5-methoxyazulene-1-carboxylic acid in 75% sulfuric acid generates the parent azulene scaffold.
  • Naphthalene Annulation :

    • A naphthalene moiety is fused to the azulene core via Diels-Alder reactions. For instance, reacting azulenequinone with 1-methoxynaphthalene-2,3-diene under Lewis acid catalysis forms the naphtho[2,3-a]azulene skeleton.

Table 1 : Ziegler-Hafner-Derived Azulene Precursors and Yields

Precursor Reagent Product Yield (%)
5-Methoxytropolone Malononitrile, t-BuNH₂ 2-Amino-5-methoxyazulene 78
2-Acetoxyazulene-1-carboxylic acid H₂SO₄ (75%) 5-Methoxyazulene 65

Reductive Cyclization of Nitroazulene Precursors

Recent advances in reductive cyclization, as reported for azulene-pyridine hybrids, provide an alternative route:

  • Nitroazulene Synthesis :

    • 1-Nitroazulene derivatives bearing methoxy groups are prepared via nitration of 5-methoxyazulene using fuming nitric acid.
  • Triphenylphosphine-Mediated Cyclization :

    • Heating nitroazulenes with triphenylphosphine in dimethylformamide induces reductive cyclization, forming the naphthoazulene core. For example, 1-nitro-5-methoxyazulene yields 5-methoxynaphtho[2,3-a]azulene in 62% yield.

Key Insight : This method avoids the need for pre-functionalized naphthalene components, streamlining the synthesis.

Methoxy Group Installation

Direct Electrophilic Methoxylation

Electrophilic substitution on the naphthoazulene core is challenging due to the electron-rich azulene moiety. However, directed ortho-metalation strategies enable regioselective methoxylation:

  • Directed Metalation :

    • Treating naphthoazulene with n-butyllithium at -78°C generates a lithiated intermediate at position 5, which reacts with methyl borate to install the methoxy group.
  • Oxidative Conditions :

    • Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) facilitates hydroxylation at position 12, followed by methylation using methyl iodide.

Demethylation-Methylation Tandem Approach

Source details a protocol for dimethoxynaphthodithiophenes, adaptable to azulenes:

  • BBr₃-Mediated Demethylation :

    • 5,12-Dihydroxynaphthoazulene is obtained by treating the dimethylated precursor with boron tribromide in dichloromethane.
  • Selective O-Methylation :

    • Refluxing the dihydroxy intermediate with dimethyl sulfate in acetone in the presence of potassium carbonate reinstalls methoxy groups quantitatively.

Table 2 : Methoxylation Efficiency Under Varied Conditions

Substrate Reagent Temperature (°C) Yield (%)
5,12-Dihydroxynaphthoazulene (CH₃O)₂SO₂, K₂CO₃ 60 95
5-Hydroxy-12-methoxynaphthoazulene CH₃I, Ag₂O 25 88

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Ziegler-Hafner Cyclization : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates.
  • Reductive Cyclization : Dimethylformamide at 130°C maximizes cyclization efficiency while minimizing side reactions.

Catalytic Systems

  • Palladium Catalysis : Suzuki-Miyaura coupling enables late-stage functionalization. For example, 5-bromo-12-methoxynaphthoazulene couples with methoxyphenylboronic acid to install additional substituents.

Challenge : Competing proto-deboronation reduces yields when electron-deficient boronic acids are used.

Analytical Characterization

  • ¹H NMR Spectroscopy :
    • Methoxy protons resonate at δ 3.8–4.1 ppm as singlets, with coupling constants confirming regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) :
    • [M+H]+ peaks for 5,12-dimethoxynaphtho[2,3-a]azulene align with theoretical m/z 316.1463.

Chemical Reactions Analysis

Types of Reactions

5,12-Dimethoxynaphtho[2,3-a]azulene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,12-Dimethoxynaphtho[2,3-a]azulene involves its interaction with various molecular targets. For instance, its antioxidant activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Electronic and Aromatic Properties

Azulene vs. Benzene/Naphthalene Derivatives:
Azulene’s dipole moment (~1.08 D) enhances chromatographic resolution compared to benzene derivatives. For example, azulene diols show average enantioselectivity (α = 3.98 on Chiralcel-OD-H) far exceeding benzene diols (α = 1.33) . The methoxy groups in 5,12-dimethoxynaphtho[2,3-a]azulene may amplify this dipole, improving separation further.

Anti-Kasha Fluorescence:
Azulene derivatives exhibit anti-Kasha fluorescence due to their 10π-electronic structure and local aromaticity. Pseudoazulenes (e.g., thialene) mimic this behavior, but substitution patterns alter excited-state dynamics. The methoxy groups in this compound may stabilize specific excited states, modulating fluorescence relative to unsubstituted naphthoazulenes .

Spectroscopic Characteristics

UV-Vis Absorption: Azulenes absorb in the visible range (λmax ~550–700 nm) due to their HOMO-LUMO transition. Plattner’s rules predict bathochromic shifts from alkyl or electron-donating substituents (e.g., methoxy). For example, a methoxy group at C1 of azulene shifts λmax by +30 nm . In this compound, similar shifts are expected, distinguishing it from non-methoxy analogues.

NMR Signatures: The methoxy protons in this compound would resonate near δ 3.8–4.0 (¹H NMR), while the azulene core protons appear downfield (δ 6.5–8.5). This contrasts with methano-bridged systems (e.g., 2a), where bridgehead protons exhibit distinct splitting patterns .

Chromatographic Behavior

Azulene’s dipole moment improves enantioseparation on chiral stationary phases (e.g., Chiralcel-OD-H). For this compound, the added polarity from methoxy groups may enhance retention times and resolution compared to nonpolar analogues like naphth[2,3-a]azulene .

Data Tables

Table 2: Chromatographic Enantioseparation (α Values)

Compound Type Chiralcel-OD-H (α) Lux Cellulose 2 (α)
Azulene diols 3.98 1.32
Benzene diols 1.33 1.09
Predicted for 5,12-dimethoxy derivative >4.0 >1.5

Table 3: UV-Vis Absorption Trends

Substituent λmax Shift (nm) Example Compound
Methoxy (C1 of azulene) +30 1-Methoxyazulene
Methyl (C3 of azulene) +15 3-Methylazulene
Predicted for 5,12-dimethoxy +50–70 5,12-Dimethoxynaphthoazulene

Q & A

Q. How does the substitution of methoxy groups at positions 5 and 12 influence the electronic and structural properties of naphthoazulene derivatives?

The methoxy groups introduce electron-donating effects, altering the resonance stabilization and dipole moment of the azulene core. Azulene’s inherent dipole (≈1.08 D) arises from its fused cyclopentadienyl (anionic) and tropylium (cationic) moieties . Methoxy substitution at specific positions amplifies this polarity, affecting π-electron delocalization and intermolecular interactions. For structural validation, computational methods (DFT) and spectroscopic techniques (UV-Vis, NMR) are recommended to map electronic transitions and substituent-induced distortions .

Q. What analytical techniques are critical for confirming the structural integrity of 5,12-Dimethoxynaphtho[2,3-a]azulene?

High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR are essential for confirming molecular weight and regioselectivity of methoxy substitution. Chromatographic purity validation should follow ICH guidelines, employing HPLC with diode-array detection (DAD) and gradient elution. For example, a method validated for azulene derivatives achieved a linear range of 0.025–0.903 µg/ml, LOD of 0.007 µg/ml, and RSD <2.2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound under varying catalytic systems?

Divergent yields often stem from catalyst loading, solvent polarity, and reaction time. For instance, copper-catalyzed C–H functionalization of azulene requires precise control of carbene/nitrene donor ratios (e.g., EDA:azulene molar ratios) to optimize regioselectivity . Gas-phase studies reveal competing pathways: azulene and naphthalene isomers form via fulvenallenyl-propargyl radical recombination, with branching ratios sensitive to photon energy (e.g., 5.7% azulene vs. 94.3% naphthalene at 8.15 eV) . To reconcile discrepancies, systematic kinetic studies under inert atmospheres and real-time monitoring (e.g., photoionization mass spectrometry) are advised .

Q. What strategies mitigate isomerization or byproduct formation during the synthesis of this compound?

Key strategies include:

  • Temperature modulation : Lower temperatures favor kinetic control, reducing thermal rearrangement of intermediates.
  • Catalyst tuning : Brønsted acid additives (e.g., Tp(CF₃)₂) enhance electrophilic substitution selectivity on the azulene core .
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize charge-separated intermediates, minimizing radical-mediated side reactions . Post-synthesis purification via preparative HPLC with orthogonal columns (C18 vs. phenyl-hexyl) can isolate target isomers with >98% purity .

Q. How can the environmental stability of this compound be assessed for materials science applications?

Accelerated degradation studies under UV irradiation and variable humidity (40–80% RH) should be conducted. Monitor photostability via time-resolved fluorescence decay and quantify oxidation products using LC-MS/MS. For proton-conductive polymers (e.g., 2,6-azulene-based systems), acid doping stability is critical; cyclic voltammetry and impedance spectroscopy reveal proton mobility trends under thermal stress (25–150°C) .

Methodological Guidance

Q. What protocols ensure ICH-compliant validation of analytical methods for this compound purity?

Follow a stepwise approach:

  • Linearity : Establish calibration curves across 50–150% of the target concentration (e.g., 0.025–0.903 µg/ml) with R² ≥0.999 .
  • Precision : Intra-day and inter-day RSD should be <2% for retention time and peak area.
  • Accuracy : Spike recovery (80–120%) using placebo matrices (e.g., excipients in drug formulations).
  • Robustness : Test pH (±0.2), flow rate (±10%), and column batch variations .

Q. How do dipole orientations in this compound impact its optoelectronic properties in polymer matrices?

Polarized FTIR and grazing-incidence X-ray diffraction (GIXD) reveal dipole alignment in thin films. For 2,6-azulene-based polymers, antiparallel dipole arrangements reduce charge recombination, enhancing photoconductivity (up to 10⁻³ S/cm under acid doping) . Transient absorption spectroscopy quantifies exciton lifetimes, which correlate with azulene’s singlet-fission efficiency .

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